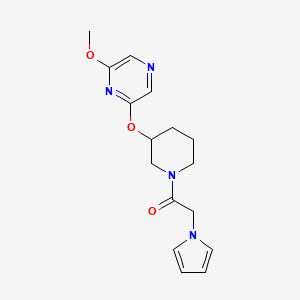
1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a useful research compound. Its molecular formula is C16H20N4O3 and its molecular weight is 316.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound combines a methoxy group, a pyrazine moiety, and a piperidine ring, suggesting potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C17H23N5O3, with a molecular weight of 345.4 g/mol. The structure includes:
- A methoxy group that may enhance lipophilicity.
- A pyrazine moiety which can interact with various receptors and enzymes.
- A piperidine ring that contributes to the compound's biological activity by possibly affecting neurotransmitter systems.
Pharmacological Properties
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Antioxidant Activity
Studies have demonstrated that compounds with similar structures show antioxidant properties. The presence of the pyrrole and pyrazine rings may contribute to radical scavenging abilities, which are essential for combating oxidative stress in biological systems.
2. Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly targeting pathways involved in neurological and metabolic processes. For instance, its structural components suggest possible interactions with:
- Cyclooxygenase (COX) enzymes, which are critical in inflammation.
- Lipoxygenase (LOX) pathways that influence various physiological responses.
3. Antimicrobial Properties
Compounds containing pyrazine and pyrrole derivatives have shown promising antibacterial and antifungal activities. Preliminary studies indicate that this compound may exhibit similar properties, warranting further investigation into its efficacy against specific pathogens.
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Binding Affinity: The unique combination of functional groups allows for enhanced binding affinity to target receptors or enzymes.
- Modulation of Pathways: By inhibiting or activating specific pathways, the compound can exert effects that lead to therapeutic outcomes in conditions like inflammation or infection.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities:
Propriétés
IUPAC Name |
1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-22-14-9-17-10-15(18-14)23-13-5-4-8-20(11-13)16(21)12-19-6-2-3-7-19/h2-3,6-7,9-10,13H,4-5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVBPZOJQCHQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














